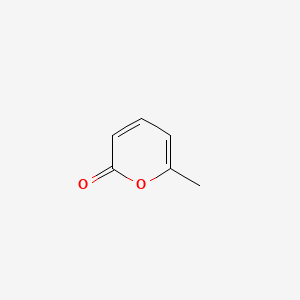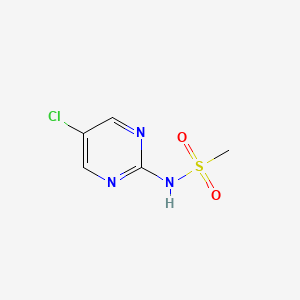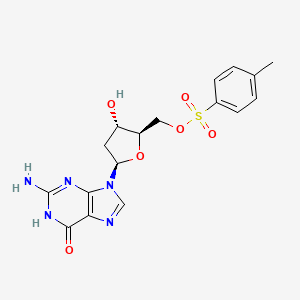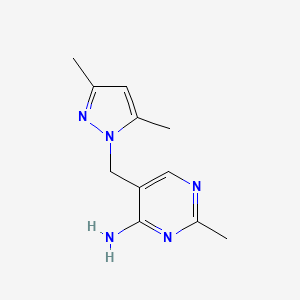
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine typically involves the alkylation of 3,5-dimethyl-1H-pyrazole with a suitable pyrimidine derivative. One common method involves the use of potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent. The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazole or pyrimidine derivatives.
Scientific Research Applications
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its heterocyclic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the pyrimidine ring.
2-Methylpyrimidine: A pyrimidine derivative without the pyrazole ring, used in various chemical and biological applications.
Uniqueness
5-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-2-methylpyrimidin-4-amine is unique due to its combination of pyrazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H15N5 |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H15N5/c1-7-4-8(2)16(15-7)6-10-5-13-9(3)14-11(10)12/h4-5H,6H2,1-3H3,(H2,12,13,14) |
InChI Key |
AIHOUVIKNVDPOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CN=C(N=C2N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


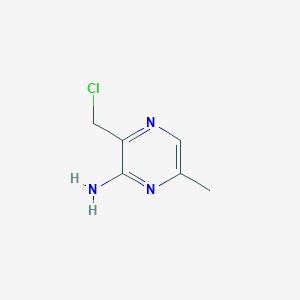
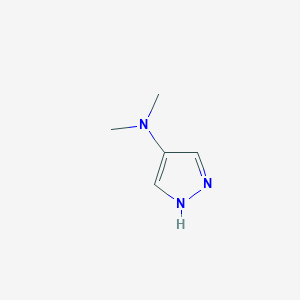
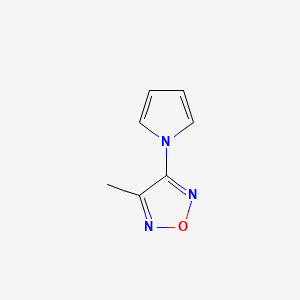


![3-Isopropyl-1H-pyrazolo[5,1-c][1,2,4]triazol-7-amine](/img/structure/B13107982.png)
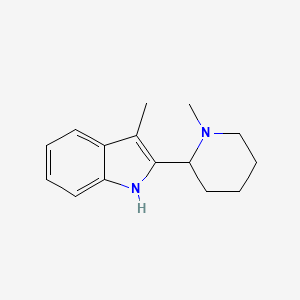
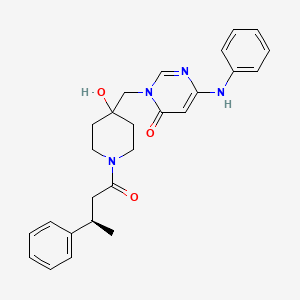


![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
